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Compound of Interest

Compound Name: 2-Ethyl-4-fluoro-1-nitrobenzene

Cat. No.: B2731259 Get Quote

An In-Depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Synthesis, Properties, and

Applications in Drug Discovery

Executive Summary: This guide serves as a comprehensive technical resource for researchers,

chemists, and drug development professionals on 2-Ethyl-4-fluoro-1-nitrobenzene (CAS No.

1089279-29-7). This fluorinated nitroaromatic compound is a valuable intermediate in the

synthesis of complex organic molecules, particularly within the pharmaceutical and

agrochemical sectors. Its molecular structure, featuring strategically positioned ethyl, fluoro,

and nitro groups, offers a versatile platform for chemical modification. This document provides

a detailed overview of its physicochemical properties, a robust, multi-step synthesis protocol

derived from established patent literature, predicted analytical characterization data, and a

discussion of its strategic importance in medicinal chemistry. Furthermore, it outlines critical

safety and handling protocols to ensure its proper use in a laboratory setting.

Core Molecular Identity and Physicochemical
Properties
2-Ethyl-4-fluoro-1-nitrobenzene is a substituted benzene ring that serves as a key building

block in organic synthesis. The presence of a nitro group, a fluorine atom, and an ethyl group

provides multiple points for chemical functionalization, making it a desirable precursor for

creating diverse molecular libraries.
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The molecular formula of 2-Ethyl-4-fluoro-1-nitrobenzene is C₈H₈FNO₂.[1][2][3] Its molecular

weight is 169.15 g/mol .[1][4] The core physicochemical properties are summarized in the table

below. It is important to note that while some data is experimentally confirmed, properties such

as boiling and melting points are often not publicly reported for specialized intermediates. The

values provided are based on closely related isomers, such as 2,4-Difluoronitrobenzene, and

should be considered estimates.

Property Value Source(s)

IUPAC Name 2-ethyl-4-fluoro-1-nitrobenzene PubChem

CAS Number 1089279-29-7 [2][3]

Molecular Formula C₈H₈FNO₂ [1][2][3]

Molecular Weight 169.15 g/mol [1][4]

MDL Number MFCD16658616 [1][2]

InChI Key
MQNMCCCUGXMTSZ-

UHFFFAOYSA-N
[2]

Appearance
Light yellow to brown clear

liquid (predicted)
[5]

Boiling Point
~203-204 °C (estimated based

on isomer)
[5][6]

Melting Point
~9-10 °C (estimated based on

isomer)
[5][6]

Density
~1.451 g/mL at 25 °C

(estimated based on isomer)
[5]

Storage
Store at room temperature in a

dry, sealed container.
[1]

Predicted Analytical & Spectroscopic Profile
Confirmation of the successful synthesis and purity of 2-Ethyl-4-fluoro-1-nitrobenzene relies

on standard analytical techniques. While specific experimental spectra for this exact compound
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are not widely published, its structure allows for a confident prediction of its spectroscopic

features.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct

signals corresponding to the ethyl group and the aromatic protons.

Ethyl Group: A triplet integrating to 3 protons (for the -CH₃ group) around 1.2 ppm, coupled

to the adjacent methylene protons. A quartet integrating to 2 protons (for the -CH₂- group)

further downfield, around 2.7 ppm, coupled to the methyl protons.

Aromatic Region: Three protons on the benzene ring will appear between 7.0 and 8.2

ppm. Due to the differing electronic effects of the three substituents, they will be

chemically non-equivalent, likely resulting in complex multiplets (e.g., doublet of doublets)

due to proton-proton and proton-fluorine coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct

signals for the 8 carbon atoms in the molecule, with aromatic carbons appearing in the 110-

165 ppm range and the ethyl group carbons appearing upfield. The carbon atom bonded to

the fluorine will show a large C-F coupling constant.

Mass Spectrometry (MS): The molecular ion peak (M+) in an electron ionization (EI) mass

spectrum would be expected at m/z = 169.15. Common fragmentation patterns would involve

the loss of the nitro group (-NO₂) and cleavage of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption

bands corresponding to the nitro group, typically appearing as two distinct peaks around

1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-

H stretches will appear above 3000 cm⁻¹, and C=C ring stretches will be visible in the 1450-

1600 cm⁻¹ region. A C-F stretch will be present around 1100-1250 cm⁻¹.

Synthesis Methodology
The synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene can be achieved through a multi-step

process starting from commercially available 3-fluoroacetophenone. This route, outlined in

patent literature, involves a sequence of nitration, reduction, iodination, and a final reduction to

yield the target compound with high purity.
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Rationale and Strategy
The chosen synthetic pathway is logical and robust.

Nitration: The initial nitration of 3-fluoroacetophenone installs the nitro group onto the

aromatic ring. The directing effects of the fluorine (ortho, para-directing) and the acetyl group

(meta-directing) guide the nitro group to the desired position.

First Reduction: The ketone of the acetyl group is selectively reduced to a secondary alcohol.

This is a crucial step to set up the subsequent transformation.

Iodination: The newly formed hydroxyl group is converted into an iodo group. Iodine is an

excellent leaving group, facilitating the final reduction step.

Second Reduction: The iodoethyl group is reduced to the final ethyl group to yield the target

molecule. This two-step process (reduction to alcohol, conversion to iodide, then final

reduction) is a controlled method to convert a carbonyl to an alkyl group.

Process Workflow Diagram
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3-Fluoroacetophenone
(Starting Material)

Step 1: Nitration
(Nitrating Agent)

 Reagents

1-(5-Fluoro-2-nitrophenyl)ethanone

 Intermediate 1

Step 2: Reduction
(Reducing Agent)

 Reagents

4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene

 Intermediate 2

Step 3: Iodination
(Iodinating Agent)

 Reagents

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene

 Intermediate 3

Step 4: Reduction
(Reducing Agent, e.g., NaBH4)

 Reagents

2-Ethyl-4-fluoro-1-nitrobenzene
(Final Product)

 Final Product
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Caption: Multi-step synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene.
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Detailed Experimental Protocol
The following protocol is a detailed interpretation of the synthetic route described in patent

CN110746307B.

Step 1: Nitration of 3-Fluoroacetophenone

In a reaction vessel suitable for nitration, charge 3-fluoroacetophenone.

Cool the vessel to 0-5 °C using an ice bath.

Slowly add a pre-mixed nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric

acid) dropwise while maintaining the internal temperature below 10 °C.

After the addition is complete, allow the reaction to stir at a controlled temperature for 2-4

hours, monitoring progress by TLC or HPLC.

Upon completion, carefully quench the reaction by pouring it over crushed ice.

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude 1-(5-fluoro-2-nitrophenyl)ethanone.

Step 2: Reduction of the Ketone

Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or

ethanol.

Cool the solution to 0-5 °C.

Add a reducing agent (e.g., sodium borohydride) portion-wise, ensuring the temperature

remains controlled.

Stir the reaction at room temperature for 1-3 hours until the starting material is consumed

(monitored by TLC/HPLC).

Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).
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Remove the solvent under reduced pressure and extract the product with an organic solvent.

Wash, dry, and concentrate the organic phase to yield 4-fluoro-2-(1-hydroxyethyl)-1-

nitrobenzene.

Step 3: Iodination of the Alcohol

Under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine and imidazole in a

suitable anhydrous solvent (e.g., dichloromethane or THF).

Add iodine (I₂) portion-wise to the mixture and stir to form the iodinating agent in situ.

Add a solution of the alcohol intermediate from Step 2 to the reaction mixture.

Stir at room temperature for 4-12 hours.

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess

iodine.

Extract the product, wash the organic layer with brine, dry over sodium sulfate, and

concentrate.

Purify the crude product by column chromatography to obtain pure 4-fluoro-2-(1-iodoethyl)-1-

nitrobenzene.

Step 4: Final Reduction to the Ethyl Group

Dissolve the iodo-intermediate from Step 3 in a suitable solvent.

Add a reducing agent, such as sodium borohydride, and stir the reaction at 25-30 °C for 2-4

hours.

Quench the reaction with acid (e.g., 0.5 N HCl) and extract with an organic solvent like

isopropyl ether.

Wash the organic layer, dry it, and concentrate it.
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The final product, 2-Ethyl-4-fluoro-1-nitrobenzene, can be purified by vacuum distillation to

achieve a purity of ≥98%.

Applications in Medicinal Chemistry and Drug
Development
A Versatile Fluoronitro Aromatic Building Block
2-Ethyl-4-fluoro-1-nitrobenzene is primarily utilized as an intermediate for synthesizing more

complex molecules.[1] Its value lies in the reactivity of its functional groups. The nitro group is a

key functional handle; it can be easily and cleanly reduced to an aniline (2-ethyl-4-

fluoroaniline). This resulting primary amine is a common nucleophile used in a vast array of

reactions central to drug discovery, including amide bond formation, sulfonamide synthesis,

and transition metal-catalyzed cross-coupling reactions.

The Strategic Value of Fluorine and Nitro Moieties
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal

chemistry.[7] Fluorine can significantly enhance a molecule's metabolic stability by blocking

sites susceptible to oxidative metabolism, increase its lipophilicity to improve membrane

permeability, and alter its pKa to optimize target binding.[7][8]

Similarly, the nitro group, while often a precursor to the more versatile amine, can itself be

important. Nitroaromatic compounds are found in various biologically active agents.[8] The

reduced aniline derivative is a key starting material in the synthesis of promising drug

candidates, including antibiotics for treating tuberculosis.[9]

Diversification Potential Workflow
The true power of 2-Ethyl-4-fluoro-1-nitrobenzene is realized in its ability to serve as a

scaffold for generating libraries of diverse compounds for high-throughput screening. The

primary transformation is the reduction of the nitro group, which opens up a gateway to

numerous subsequent reactions.
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Core Scaffold Generation

Library Synthesis Reactions

2-Ethyl-4-fluoro-1-nitrobenzene

Reduction (e.g., H2/Pd, SnCl2)
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(Key Intermediate)

Amide Coupling
(R-COCl)

Sulfonamide Formation
(R-SO2Cl)

Buchwald-Hartwig Coupling
(Aryl-Br, Pd catalyst)

Amide Library Sulfonamide Library Diaryl Amine Library
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Caption: Synthetic diversification of the 2-Ethyl-4-fluoroaniline intermediate.

Safety, Handling, and Storage
2-Ethyl-4-fluoro-1-nitrobenzene and related nitroaromatic compounds must be handled with

appropriate care in a laboratory setting. The compound is classified with several hazards that

require strict adherence to safety protocols.
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Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Acute Toxicity, Dermal H312: Harmful in contact with skin

Skin Corrosion/Irritation H315: Causes skin irritation

Eye Damage/Irritation H319: Causes serious eye irritation

Acute Toxicity, Inhalation H332: Harmful if inhaled

STOT, Single Exposure H335: May cause respiratory irritation

Source: PubChem. This data is for the parent compound.

Recommended Safety Protocol:

Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of vapors.

Personal Protective Equipment (PPE):

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

Eye Protection: Use tightly fitting safety goggles or a face shield.

Lab Coat: A standard laboratory coat is required.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. After

handling, wash hands and any exposed skin thoroughly.

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material

(e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[1]

Conclusion
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2-Ethyl-4-fluoro-1-nitrobenzene is a strategically important chemical intermediate with

significant potential in the fields of drug discovery and agrochemical research. Its value is

derived from its unique combination of functional groups, which allows for controlled and

versatile synthetic transformations. The robust synthesis protocol enables its production at high

purity, while an understanding of its properties and reactivity allows chemists to leverage it as a

starting point for the creation of novel and diverse molecular entities. Adherence to strict safety

protocols is mandatory for its handling. This guide provides the foundational knowledge

required for researchers to effectively and safely utilize this compound in their research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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